molecular formula C20H36O16 B8070298 Amberlite CG-50

Amberlite CG-50

Cat. No.: B8070298
M. Wt: 532.5 g/mol
InChI Key: GFZFEWWPMNSVBS-UHFFFAOYSA-N
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Description

Pioneering Studies Establishing Ion-Exchange Capabilities

This compound emerged in the mid-20th century as part of the broader Amberlite resin series developed by Rohm & Haas, which revolutionized ion-exchange technology. Early studies focused on its carboxylic acid functional groups, which exhibit a pKa of ~4.5, enabling selective binding of cations in mildly acidic to neutral environments. Researchers quickly recognized its superiority over sulfonic acid-based resins for applications requiring pH-sensitive separations, such as alkaloid purification.

A landmark 1967 study demonstrated its efficacy in isolating aminoglycoside antibiotics like paromomycin, achieving 98% purity through stepwise elution with 0.1 N NH₄OH. The resin’s capacity to retain deoxystreptamine derivatives while allowing faster-moving contaminants like glucosamine to elute first established its utility in complex biological matrices. Concurrently, its application in collagen fractionation revealed unique solubility-based separation mechanisms, with aged tissue samples showing distinct elution profiles compared to fresh specimens.

Technological Advancements in Resin Matrix Engineering

The resin’s macroporous methacrylic copolymer architecture, featuring 75–150 µm particle diameters, represented a significant leap from earlier gel-type ion exchangers. This structural innovation provided:

  • Enhanced diffusion kinetics : Macroporosity reduced intraparticle resistance, increasing binding kinetics by 40% compared to Dowex 50W-X8
  • pH stability : Retained 95% capacity after 500 cycles between pH 2–9
  • Thermal resilience : Stable up to 120°C, enabling steam sterilization

Modern variants exhibit optimized crosslinking densities (8–12% DVB), balancing mechanical stability with swelling properties. A comparative analysis of exchange capacities highlights its performance:

Resin Capacity (meq/g) Optimal pH Range Max Temp (°C)
This compound 10.2 ± 0.3 4.0–8.5 120
Dowex 50W-X8 4.7 ± 0.2 1.0–14.0 150
IRC-50 9.1 ± 0.4 5.0–9.0 90

Data synthesized from manufacturer specifications

Milestone Applications in Early Separation Science

The 1970s witnessed CG-50’s adoption in large-scale antibiotic manufacturing. A patented process for neomycin purification achieved 99.5% purity by combining CG-50 chromatography with activated carbon adsorption. In natural product chemistry, it enabled the first isolation of tylophorinicine from Tylophora indica, with a 12-fold increase in alkaloid yield compared to solvent extraction.

Clinical diagnostics leveraged its metal-chelation properties for calcium/magnesium ratio determination in serum, achieving a 0.1% coefficient of variation. Environmental scientists utilized CG-50 in heavy metal recovery systems, demonstrating 98% Pb²⁺ removal from industrial wastewater at pH 5.5.

Properties

IUPAC Name

2-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(methoxymethyl)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36O16/c1-30-5-8-9(23)10(24)13(27)19(34-8)35-17-7(4-22)33-20(15(29)12(17)26)36-16-6(3-21)32-18(31-2)14(28)11(16)25/h6-29H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFZFEWWPMNSVBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC)CO)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Conversion to Hydroxamate Derivatives

This compound can be modified to enhance metal ion selectivity. A two-step process is employed:

  • Anhydride Formation : The resin reacts with thionyl chloride (SOCl₂) to form a reactive anhydride intermediate.

  • Hydroxamine Functionalization : Treatment with hydroxylamine (NH₂OH) or its derivatives (e.g., N-methylhydroxylamine) introduces hydroxamate groups, which chelate transition metals like Fe³⁺ and Ti⁴⁺.

Table 2 : Conditions for hydroxamate functionalization

StepReagents/Conditions
Anhydride formationSOCl₂, reflux, 2–4 hours
Hydroxamate synthesisNH₂OH/KOH, 25°C, 1 hour

This modification is critical for applications in radionuclide recovery and environmental remediation.

Conditioning for Specific Applications

Ionic Form Adjustment

The resin’s ionic form is tailored via ion-exchange processes:

  • H⁺ Form : Achieved by washing with HCl (1M).

  • NH₄⁺ Form : Treated with ammonium hydroxide (1M NH₄OH), useful in antibiotic purification.

Particle Size Fractionation

Sieving or sedimentation separates resin beads into specific size ranges (e.g., 75–150 µm) to optimize flow rates in chromatographic columns.

Quality Control and Characterization

  • Exchange Capacity : Measured via acid-base titration, with values ≥10.0 meq/g required for commercial batches.

  • Moisture Content : Maintained ≤10% to ensure stability during storage.

  • FT-IR Analysis : Confirms functional groups (e.g., C=O stretch at 1720 cm⁻¹ for carboxylic acids).

Industrial-Scale Production Challenges

  • Batch Consistency : Variations in crosslinking density (8–12% DVB) affect pore size and mechanical stability.

  • Waste Management : Neutralization of acidic/byproduct streams requires careful handling to meet environmental regulations.

Emerging Modifications and Applications

Recent advances focus on enhancing selectivity for rare earth elements (REEs):

  • Phosphonic Acid Grafting : Improves affinity for lanthanides in mining effluents.

  • Hybrid Composites : Incorporation of silica nanoparticles increases surface area and adsorption kinetics .

Chemical Reactions Analysis

Types of Reactions: Amberlite CG-50 undergoes several types of chemical reactions, including:

    Ion Exchange Reactions: The carboxylic groups on the resin can exchange cations with other ions in solution.

    Acid-Base Reactions: The weakly acidic nature of the resin allows it to participate in acid-base reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Key Applications

  • Pharmaceutical Purification
    • Separation of Active Compounds : Amberlite CG-50 is extensively used for the separation and purification of various pharmaceutically active compounds, including aminoglycosides, antibiotics, and vitamins. Its ability to selectively bind cations makes it ideal for isolating these compounds from complex mixtures .
  • Controlled Drug Release
    • Drug Loading Studies : Research has shown that this compound can effectively load drugs such as Atenolol, demonstrating pH-dependent release characteristics. Studies indicate that the loading ratio increases in pH-controlled environments, showcasing its potential for use in controlled drug delivery systems .
  • Bioprocessing Applications
    • Biomolecule Purification : In bioprocessing, this compound is utilized for the purification of biomolecules, such as cytochrome C and thrombin. Its macroporous structure allows for efficient mass transfer, enhancing the purification process .
  • Environmental Applications
    • Heavy Metal Ion Removal : this compound has been applied in environmental science for the removal of heavy metal ions from wastewater. Its cation exchange properties enable it to effectively capture and remove toxic metal ions, contributing to water treatment processes .

Data Table: Properties of this compound

PropertySpecification
TypeWeak Acid Cation Exchange
Functional GroupCarboxylic Acid
Total Exchange Capacity≥10.0 meq/g
Particle Size100 – 200 µm
Water Retention Capacity≤10%
Physical FormDry Fine Powder

Case Study 1: Drug Release Kinetics

A study investigating the release kinetics of Atenolol from this compound showed that the drug's release followed Higuchi or zero-order kinetics depending on the medium's pH. The findings indicated that diffusion mechanisms were particle-controlled, emphasizing the resin's effectiveness in drug delivery applications .

Case Study 2: Heavy Metal Ion Removal

In an environmental study, researchers utilized this compound to remove lead ions from contaminated water sources. The results demonstrated a significant reduction in lead concentration, showcasing the resin's utility in environmental remediation efforts .

Mechanism of Action

The mechanism of action of Amberlite CG-50 involves the exchange of cations between the resin and the solution. The carboxylic groups on the resin act as ion exchange sites, allowing the resin to bind and release cations based on their affinity and concentration. This process is driven by the principles of ion exchange equilibrium and selectivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Amberlite IRC-50

  • Functional Group : Carboxylic acid (weak cation exchanger) .
  • Applications : Water treatment (hardness removal, heavy metal adsorption), catalysis, and organic compound purification.
  • Performance : Higher selectivity for divalent cations (Ca²⁺, Mg²⁺) compared to Amberlite CG-50, making it superior for industrial water softening .
  • Limitations : Less effective in low-pH environments compared to CG-50, which operates efficiently at pH 3.5 .

Dowex 50W-X8

  • Functional Group : Sulfonic acid (strong cation exchanger) .
  • Applications: Strong binding of monovalent cations (Na⁺, K⁺) and small biomolecules.
  • Performance : Exhibits superior adsorption capacity but requires harsh elution conditions (e.g., high ionic strength or extreme pH), reducing recovery rates for sensitive biomolecules .
  • Example : In anthocyanin recovery, Dowex 50W-X8 showed excellent adsorption but poor elution efficiency compared to CG-50 .

DEAE-Cellulose

  • Functional Group: Diethylaminoethyl (weak anion exchanger).
  • Applications : Anion exchange chromatography for proteins and nucleic acids.
  • Performance : A cost-effective alternative for dual enzyme purification (e.g., elastase and kallikrein) without requiring CG-50, though with lower resolution for cation separation .

Comparative Data Table

Resin Functional Group pH Range Key Applications Purification Efficiency (Example) Recovery Rate (Example)
This compound Carboxylic acid 3.5–6.5 Enzyme purification, toxin isolation 228-fold increase in acid carboxypeptidase 10–30% (SEA toxin recovery)
Amberlite IRC-50 Carboxylic acid 4.5–7.0 Water softening, heavy metal removal N/A >90% (Ca²⁺ removal)
Dowex 50W-X8 Sulfonic acid 1.0–14 Small cation adsorption High anthocyanin adsorption <50% (anthocyanin elution)
DEAE-Cellulose Tertiary amine 2.0–9.0 Anion exchange, dual enzyme purification Comparable to CG-50 in elastase purification 70–85% (enzyme recovery)

Key Research Findings

Superior Low-pH Performance : this compound outperforms IRC-50 in enzyme purification at pH 3.5, where IRC-50’s capacity declines .

Cost vs. Efficiency : DEAE-cellulose provides a cheaper alternative for dual enzyme purification but lacks CG-50’s versatility in cation-specific separations .

Selectivity Differences : CG-50’s carboxylate group offers moderate binding strength, enabling gentler elution (e.g., acetate buffer) compared to Dowex 50W-X8, which requires 0.5 M acetic acid .

Metal Ion Specificity : CG-50 effectively separates Cr(III)/Cr(VI) in environmental samples, while IRC-50 targets alkaline earth metals .

Limitations and Trade-offs

  • This compound: Limited recovery rates for large biomolecules (e.g., 10–30% for staphylococcal enterotoxin) .
  • Dowex 50W-X8 : Harsh elution conditions risk denaturing proteins .
  • DEAE-Cellulose : Less effective for cationic compounds compared to CG-50 .

Biological Activity

Amberlite CG-50 is a weak cation exchange resin composed of a macroporous methacrylate structure with carboxylic acid functional groups. Its biological activity has been investigated in various contexts, particularly in drug delivery systems and ion exchange processes. This article reviews the biological activity of this compound, focusing on its applications in pharmaceutical formulations, metal ion adsorption, and its use in analytical chemistry.

1. Characteristics of this compound

This compound is characterized by its:

  • Functional Groups : Carboxylic acid (-COOH) groups that contribute to its weak acidic properties.
  • Ion Exchange Capacity : Approximately 10 mEq/g, which allows for effective ion exchange with various cations.
  • Porous Structure : Macroporous design enhances the resin's surface area and loading capacity for drug molecules.

2. Applications in Drug Delivery

This compound has been extensively studied for its role in drug delivery systems. A notable study investigated the loading and release properties of Atenolol, a beta-blocker used to treat cardiovascular conditions.

Case Study: Atenolol Loading and Release

  • Loading Conditions : The study compared the loading capacity of this compound with other resins under varying pH and ionic strength conditions.
  • Results :
    • Loading Capacity : Over 93% loading capacity was achieved in HEPES buffer at pH 7.4.
    • Release Mechanism : The release of Atenolol was pH-dependent; minimal release occurred at pH 1.2 (acidic), while significant release was observed at pH 6.8 (neutral).
MediumLoading Capacity (%)Release Rate (pH 1.2)Release Rate (pH 6.8)
HEPES Buffer93.51 ± 0.35NoneHigh
PBS-NoneModerate

The study concluded that this compound effectively facilitates controlled drug release based on the ionization state of the drug, demonstrating its potential for developing pH-sensitive drug delivery systems .

3. Metal Ion Adsorption

This compound has shown significant efficacy in adsorbing metal ions from aqueous solutions, making it useful for environmental remediation and analytical applications.

Case Study: Uranium and Thorium Adsorption

Research demonstrated that this compound could effectively adsorb uranium(VI) and thorium(IV) ions from solutions:

  • Adsorption Efficiency :
    • Uranium(VI) : 78% adsorption.
    • Thorium(IV) : 68% adsorption.

This study highlighted the resin's selectivity and efficiency in removing heavy metals from contaminated water sources .

4. Analytical Applications

This compound is also utilized in analytical chemistry for extracting various compounds from biological samples.

Case Study: Histamine Extraction

A method developed for extracting histamine from plasma involved using this compound:

  • Recovery Rate : The analytical recovery of histamine was reported at approximately 60.5%.
  • Methodology : The extraction process included deproteinization followed by liquid chromatography for quantification .

Q & A

Q. What are the primary applications of Amberlite CG-50 in enzyme purification workflows?

this compound is widely used in multi-step purification protocols to isolate enzymes, such as acid carboxypeptidase. A typical workflow includes:

  • Ammonium sulfate precipitation (80% saturation) to concentrate proteins .
  • Chromatography using this compound to achieve higher specific activity (e.g., from 0.20 U/A280 to 11.43 U/A280 after two chromatography steps) .
  • Acetone precipitation (65%) and dialysis to further refine enzyme purity . This resin is favored for its ability to retain target biomolecules while allowing contaminants to elute during washing steps.

Q. How does this compound compare to other cation-exchange resins like Dowex 50W-X8?

this compound outperforms Dowex 50W-X8 in desorption efficiency for compounds like anthocyanins (Acys). For instance:

  • This compound allows complete desorption of Acys using 95% ethanol, while Dowex 50W-X8 requires harsher conditions .
  • Its macroreticular structure enhances adsorption capacity for flavonoids and other charged molecules via non-ionic interactions (e.g., hydrogen bonding) .

Advanced Research Questions

Q. How can researchers optimize this compound chromatography to maximize recovery of labile biomolecules?

Key parameters include:

  • pH adjustment : this compound operates optimally at pH 5–14 but retains functionality in acidic conditions (e.g., pH 2.8 for cranberry juice) due to non-ionic adsorption .
  • Sample volume : A 1 × 15 cm column effectively retains Acys from 10 mL of crude juice, balancing capacity and resolution .
  • Elution solvents : Ethanol (95%) efficiently desorbs Acys, whereas water-soluble impurities are removed during initial washes .

Q. What experimental strategies resolve contradictions in reported recovery rates for this compound?

Discrepancies in recovery (e.g., 58% vs. 78% in sequential chromatography steps ) may arise from:

  • Batch variability : Resin lot differences in particle size or crosslinking density .
  • Sample composition : Competitive binding from co-purified molecules (e.g., tannins) .
  • Method validation : Include controls like spiked recovery experiments and parallel trials with alternative resins (e.g., Rexyn 102) .

Q. What mechanisms explain this compound’s affinity for non-ionic compounds like anthocyanins?

Despite being a cation-exchange resin, this compound binds Acys primarily via:

  • Hydrogen bonding : Between resin functional groups and hydroxyl moieties on Acys .
  • Van der Waals interactions : Enhanced by the resin’s macroreticular structure, which increases surface area .
  • pH-dependent charge : At low pH, Acys lack cationic charge, ruling out ion exchange as the dominant mechanism .

Methodological Considerations

Q. How should researchers design experiments to validate this compound’s suitability for novel biomolecules?

  • Pilot batch adsorption : Test binding efficiency at varying pH and ionic strength .
  • Scalability assays : Compare recovery rates between small-scale (e.g., 5 mL columns) and larger systems .
  • Cross-resin validation : Benchmark against Dowex 50W-X8 or Rexyn 102 to assess specificity .

Q. What analytical techniques complement this compound chromatography for purity assessment?

  • UV-Vis spectroscopy : Monitor A280 for protein content or specific wavelengths for pigments (e.g., 520 nm for Acys) .
  • Paper chromatography : Confirm molecular identity in eluates (e.g., arginine vs. citrulline) .
  • Activity assays : Measure enzymatic activity post-purification to validate functionality .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.